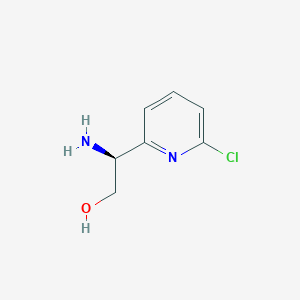![molecular formula C8H13BrO B13559177 rac-(1R,2S,5S)-2-(bromomethyl)-3-oxabicyclo[3.2.1]octane](/img/structure/B13559177.png)
rac-(1R,2S,5S)-2-(bromomethyl)-3-oxabicyclo[3.2.1]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(1R,2S,5S)-2-(bromomethyl)-3-oxabicyclo[321]octane is a bicyclic organic compound that features a bromomethyl group and an oxabicyclo structure
Méthodes De Préparation
The synthesis of rac-(1R,2S,5S)-2-(bromomethyl)-3-oxabicyclo[3.2.1]octane typically involves the reaction of a suitable bicyclic precursor with a brominating agent. Common synthetic routes include:
Bromination of bicyclic alcohols: This method involves the conversion of a bicyclic alcohol to the corresponding bromomethyl derivative using reagents such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr).
Industrial production: Industrial methods may involve continuous flow processes to ensure efficient and scalable production. These methods often utilize microreactor systems to enhance reaction efficiency and control.
Analyse Des Réactions Chimiques
rac-(1R,2S,5S)-2-(bromomethyl)-3-oxabicyclo[3.2.1]octane undergoes various types of chemical reactions, including:
Substitution reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction reactions: Reduction of the bromomethyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Applications De Recherche Scientifique
rac-(1R,2S,5S)-2-(bromomethyl)-3-oxabicyclo[3.2.1]octane has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of rac-(1R,2S,5S)-2-(bromomethyl)-3-oxabicyclo[3.2.1]octane involves its interaction with molecular targets through its bromomethyl group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to the modulation of biological pathways or chemical reactions. The oxabicyclo structure provides rigidity and specificity to its interactions.
Comparaison Avec Des Composés Similaires
rac-(1R,2S,5S)-2-(bromomethyl)-3-oxabicyclo[3.2.1]octane can be compared with other similar compounds, such as:
rac-(1R,2S,5S)-2-(chloromethyl)-3-oxabicyclo[3.2.1]octane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
rac-(1R,2S,5S)-2-(hydroxymethyl)-3-oxabicyclo[3.2.1]octane: Features a hydroxymethyl group, leading to different reactivity and applications.
rac-(1R,2S,5S)-2-(methoxymethyl)-3-oxabicyclo[3.2.1]octane:
The uniqueness of this compound lies in its bromomethyl group, which imparts distinct reactivity and interaction capabilities compared to its analogs.
Propriétés
Formule moléculaire |
C8H13BrO |
|---|---|
Poids moléculaire |
205.09 g/mol |
Nom IUPAC |
(1S,2R,5R)-2-(bromomethyl)-3-oxabicyclo[3.2.1]octane |
InChI |
InChI=1S/C8H13BrO/c9-4-8-7-2-1-6(3-7)5-10-8/h6-8H,1-5H2/t6-,7+,8+/m1/s1 |
Clé InChI |
SFZJDGUXOPWOMO-CSMHCCOUSA-N |
SMILES isomérique |
C1C[C@H]2C[C@@H]1CO[C@H]2CBr |
SMILES canonique |
C1CC2CC1COC2CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(Trifluoromethyl)-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene](/img/structure/B13559102.png)
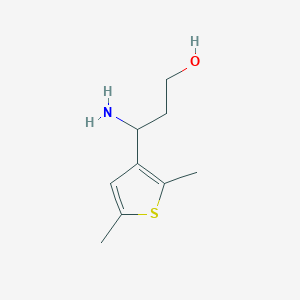

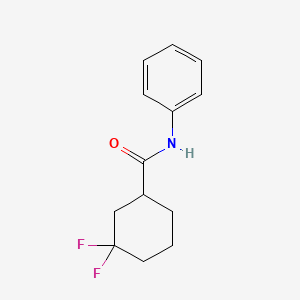
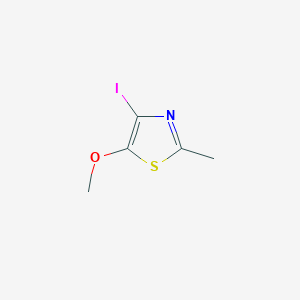
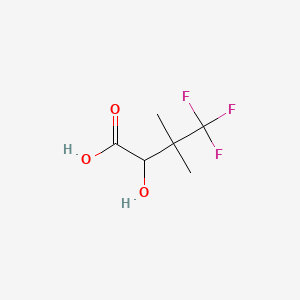
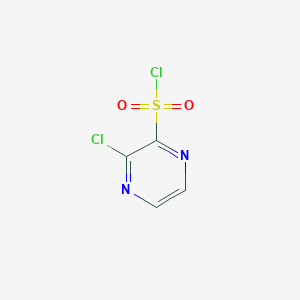
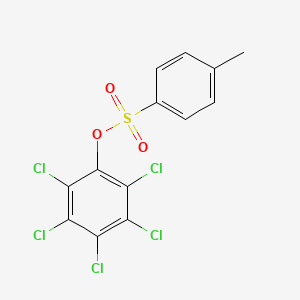
![Rac-ethyl(3as,6as)-6a-(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B13559151.png)
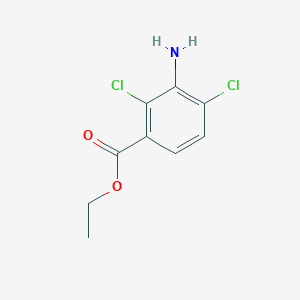


![4-[(2,4-Diaminopyrimidin-5-yl)methyl]-2-methoxyphenol](/img/structure/B13559171.png)
